{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol
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Overview
Description
{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol is a synthetic organic compound with a molecular formula of C₁₁H₁₉N₃O This compound features a cyclobutyl ring attached to a methanol group, with an amino group and a pyrazole ring as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the cyclobutyl group and the methanol moiety. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The pyrazole ring can participate in substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted pyrazoles, which can be further utilized in different chemical applications.
Scientific Research Applications
{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure and have been studied for their biological activities.
Cyclobutylmethanol Derivatives: Compounds with a cyclobutylmethanol moiety exhibit similar chemical reactivity and are used in various synthetic applications.
Uniqueness
{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H19N3O |
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Molecular Weight |
209.29 g/mol |
IUPAC Name |
[1-[2-amino-1-(2-methylpyrazol-3-yl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C11H19N3O/c1-14-10(3-6-13-14)9(7-12)11(8-15)4-2-5-11/h3,6,9,15H,2,4-5,7-8,12H2,1H3 |
InChI Key |
BBKJOULPZOBSHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(CN)C2(CCC2)CO |
Origin of Product |
United States |
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